Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine-3-carboxylic acid methyl ester under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity . Continuous flow reactors may also be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s pyrrolidine ring and chlorophenyl group contribute to its binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Trans-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
- Trans-methyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate
Uniqueness
Trans-methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity . The position of the chlorine atom on the phenyl ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
ZACOZGRAXFFGLR-WDEREUQCSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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